

# The Development of Indralin (B-190): A Technical Overview of a Promising Radioprotectant

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## Compound of Interest

Compound Name: *indralin*

Cat. No.: *B1176923*

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This technical guide provides an in-depth analysis of the history, development, and mechanism of action of **Indralin** (B-190), a radioprotective agent developed for emergency use in cases of high-dose radiation exposure. This document is intended for researchers, scientists, and professionals in the fields of drug development, radiobiology, and pharmacology.

## Introduction and Historical Context

**Indralin** (B-190) is a radioprotective drug developed in Russia to mitigate the harmful effects of ionizing radiation. Its development was a collaborative effort involving several key institutions, including the Institute of Aviation and Space Medicine, the Institute of Biophysics of the Ministry of Health, and the Mendeleev Moscow Institute of Chemical Technology.[1][2] The primary objective was to create an emergency countermeasure for acute radiation injuries resulting from exposures to high dose rates of radiation (>1 Gy/hour).[3]

The research, prominently featuring the work of scientists such as N.N. Suvorov and M.V. Vasin, identified **Indralin** as a promising candidate. It is classified as a direct  $\alpha$ 1-adrenergic agonist and is considered a derivative of biogenic amines.[3] This classification is central to its mechanism of action.

## Chemical Structure and Properties

There is conflicting information in publicly available databases regarding the precise chemical structure of **Indralin** for the registered CAS number 156799-03-0. One set of sources indicates a molecular formula of C<sub>23</sub>H<sub>28</sub>O<sub>2</sub>S, while another suggests a structure corresponding to an indole derivative, which is more consistent with its classification as a "derived biogenic amine" and the known expertise of its developers in indole chemistry. This guide will proceed with the putative indole-based structure, while acknowledging the existing discrepancy.

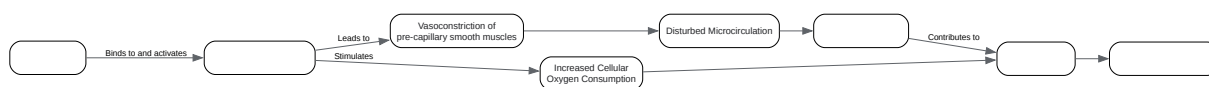
Table 1: Chemical Identification of **Indralin** (B-190)

Identifier	Value
Compound Name	Indralin (B-190)
CAS Number	156799-03-0
Putative Molecular Formula	C <sub>10</sub> H <sub>12</sub> N <sub>2</sub>
Putative Chemical Name	2-(1H-indol-3-yl)ethylamine

## Mechanism of Action: $\alpha$ 1-Adrenergic Agonism and Induced Hypoxia

**Indralin**'s primary mechanism of radioprotection stems from its function as a potent  $\alpha$ 1-adrenoceptor agonist.[3] This interaction initiates a cascade of physiological responses that ultimately lead to a state of controlled, acute tissue hypoxia in radiosensitive tissues.[4][5]

The proposed signaling pathway is as follows:



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Figure 1: Proposed signaling pathway of **Indralin**'s radioprotective effect.

The binding of **Indralin** to  $\alpha$ 1-adrenergic receptors on vascular smooth muscle cells triggers vasoconstriction, leading to a reduction in blood flow and circulatory hypoxia. Concurrently, **Indralin** stimulates an increase in cellular oxygen consumption.[5] The combination of reduced oxygen supply and increased demand creates a state of profound but transient tissue hypoxia. This hypoxic environment is less conducive to the formation of damaging reactive oxygen species (ROS) generated by ionizing radiation, thus conferring a protective effect on highly radiosensitive tissues such as the bone marrow and spleen. The radioprotective effects of **Indralin** can be diminished by the co-administration of  $\alpha$ -adrenoceptor blocking agents like prazosin, terazosin, and tropafen, further confirming its mechanism of action.[3]

## Preclinical Efficacy and Quantitative Data

**Indralin** has been evaluated in numerous animal models, demonstrating significant radioprotective efficacy. The following tables summarize key quantitative findings from these studies.

Table 2: Radioprotective Efficacy of **Indralin** in Animal Models

Species	Radiation Dose	Indralin Dose	Efficacy Metric	Result	Reference
Rhesus Monkeys	6.8 Gy (LD100/30)	120 mg/kg (i.m.)	Survival	5 out of 6 survived	[5]
Rhesus Monkeys	6.8 Gy (LD100/30)	77.3 mg/kg (i.m.)	ED50	-	[5]
Mice	Various	Not specified	Dose Reduction Factor (DRF)	1.4 - 1.5	[6]
Rats	Local irradiation of head	Not specified	DRF (salivary glands)	1.5	[6]
Humans (expected)	Not applicable	0.45 g (oral)	DRF	Up to 1.5	[3]

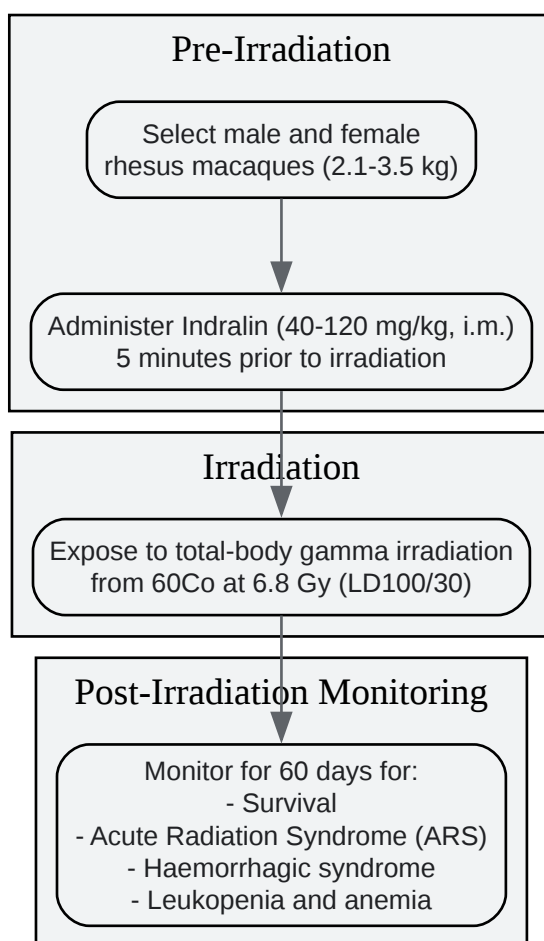
Table 3: Pharmacodynamic Effects of **Indralin**

Species	Indralin Dose	Parameter Measured	Effect	Reference
Humans	0.45 g (oral)	Blood Pressure	15-22% increase	[3]
Mice/Rats	Not specified	Oxygen Consumption	30-46% decrease	[4]
Mice/Rats	Not specified	Spleen Blood Flow	Reduced to 26.3% of control	[4]
Mice	Not specified	Rectal Temperature	1.5-2 °C decrease	[4]

## Experimental Protocols

### Rhesus Monkey Radioprotection Study

A key study evaluating **Indralin**'s efficacy was conducted in juvenile rhesus monkeys. The following protocol provides a detailed overview of the methodology.



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*Figure 2: Experimental workflow for the rhesus monkey radioprotection study.*

Protocol Details:

- **Animal Model:** Male and female rhesus macaques (*Macaca mulatta*), 2-3 years old, weighing 2.1-3.5 kg.[5]
- **Indralin Administration:** **Indralin** was administered intramuscularly (i.m.) at doses ranging from 40 to 120 mg/kg, 5 minutes before the start of irradiation.[5]
- **Irradiation:** Animals were subjected to total-body gamma irradiation from a 60Co source at a lethal dose of 6.8 Gy, which is the LD100/30 (the dose expected to be lethal to 100% of the population within 30 days).[5]

- **Endpoint Assessment:** The primary endpoint was survival over a 60-day period. Secondary endpoints included the severity of acute radiation syndrome (ARS), the manifestation of haemorrhagic syndrome, and the degree of leukopenia and anemia.[5]

## Clinical Application and Dosing

**Indralin** is intended for use as an emergency radioprotector. The recommended preventative oral dose for humans is 0.45 g (administered as three 0.15 g tablets).[3] The protective effect begins within 5 minutes of administration, reaches its maximum between 10-15 minutes, and lasts for approximately one hour. If radiation exposure is ongoing, the dose can be repeated after one hour.[3]

## Conclusion

**Indralin** (B-190) represents a significant advancement in the field of radioprotection. Its mechanism of action, centered on the induction of tissue hypoxia via  $\alpha$ 1-adrenergic agonism, offers a potent means of mitigating the acute effects of high-dose ionizing radiation. Preclinical studies in a variety of animal models, including non-human primates, have demonstrated a substantial protective effect. While discrepancies in the publicly available chemical structure information need to be definitively resolved, the existing body of research provides a strong foundation for its potential use as an emergency medical countermeasure in the event of a radiological or nuclear incident. Further research to fully elucidate its chemical properties and to conduct clinical trials in human subjects is warranted.

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